Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate
Overview
Description
“Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate” is a chemical compound with the molecular formula C6H4Cl2O4S2 . It is primarily used as a reagent in organic synthesis . It belongs to the family of organosulfur compounds, which often exhibit unique reactivity .
Molecular Structure Analysis
The molecular weight of “Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate” is 275.1 g/mol . The InChI code is 1S/C6H4Cl2O4S2/c1-12-6(9)5-3(14(8,10)11)2-4(7)13-5/h2H,1H3 . The Canonical SMILES is COC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)Cl .Physical And Chemical Properties Analysis
“Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate” is a solid at room temperature . It has a XLogP3-AA value of 2.8, indicating its lipophilicity . It has zero hydrogen bond donors and five hydrogen bond acceptors .Scientific Research Applications
Application in Pharmaceutical and Herbicide Production
Methyl 3 - chlorosulfonyl - thiophene - 2 - carboxylate serves as an intermediate in the production of pharmaceuticals and herbicides. Its production heavily utilizes acetic acid as a solvent. The recovery and reuse of acetic acid from the process effluent are challenging due to the presence of multiple components. However, extraction methods have shown effectiveness in acetic acid recovery, allowing for its reuse (Wang Tian-gui, 2006).
Chemical Synthesis and Transformation
- Methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates, related to the subject compound, demonstrate potential in chemical synthesis, particularly in the formation of thiophene-2,4-diols, which subsequently yield various derivatives including 3,5-dialkoxythiophene-2-carboxylic acids (C. Corral & J. Lissavetzky, 1984).
- The compound, in the form of methyl thiophene-2-carboxylate, is also utilized in the synthesis of long-chain esters with remote hydroxyl and carboxyl groups. These compounds have applications in antiarthritis agents and other medicinal areas (Yang, Nandy, Selvakumar & Fang, 2000).
Novel Compound Synthesis
- Functional derivatives of thiophene, similar to the subject compound, have been synthesized for various applications. For example, the nitration of certain thiophene derivatives has yielded nitro derivatives that can have practical applications in chemical industries (V. Shvedov, V. K. Vasil'eva, O. Romanova & A. Grinev, 1973).
- The reactivity of thiophene-2-carboxanilides and its derivatives with chlorosulfonic acid leads to various novel compounds, showcasing the versatility of thiophene derivatives in synthetic chemistry (R. El-Sayed, 1998).
Catalysis and Reaction Studies
- Studies on the synthesis of substituted benzo[b]thiophenes involve thiophenyl-acetals and ketones, demonstrating the role of methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate in facilitating complex chemical reactions (Patrick A. Pié & L. Marnett, 1988).
- Thiophene derivatives like methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate are essential in nucleophilic substitution reactions, providing a pathway to synthesize thieno-anellated heterocycles (I. Puschmann & T. Erker, 1993).
Safety And Hazards
properties
IUPAC Name |
methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O4S2/c1-12-6(9)5-3(14(8,10)11)2-4(7)13-5/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKPWFMFFKPATJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446562 | |
Record name | methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate | |
CAS RN |
126910-68-7, 158439-31-7 | |
Record name | Methyl 5-chloro-3-(chlorosulfonyl)-2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126910-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Thiophenecarboxylic acid, 5-chloro-3-(chlorosulfonyl)-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.109 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.